molecular formula C19H19NO4 B2811477 N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034526-77-5

N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2811477
CAS RN: 2034526-77-5
M. Wt: 325.364
InChI Key: CBZVXMPDJSWREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound with the molecular formula C19H19NO4 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of this compound consists of an isochroman group attached to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group . The molecular weight is 325.364 .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : A study by Gabriele et al. (2006) introduced a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives using tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showcasing significant stereoselectivity and potential for diverse chemical synthesis applications Gabriele et al., 2006.

  • Novel Cascade Transformations : Ukhin et al. (2015) reported on the synthesis of complex benzodioxine derivatives through cascade transformations, demonstrating new pathways for chemical synthesis and potential applications in material science Ukhin et al., 2015.

Biological and Pharmaceutical Applications

  • Antitumor Agents : Lee et al. (1992) synthesized a series of dibenzo[1,4]dioxin-1-carboxamides, evaluating them for antitumor activity. These compounds showed promise as DNA-intercalating agents with potential applications in cancer treatment, demonstrating weak binding to DNA and exhibiting activity against various cancer models Lee et al., 1992.

  • Antimicrobial and Antifungal Activities : Microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines reported by Youssef et al. (2012) highlighted their valuable biological activities, with some compounds showing significant antibacterial and antifungal properties Youssef et al., 2012.

  • Synthesis and Evaluation of Diamides : Vartanyan et al. (2012) explored the synthesis of diamides from isochroman-1-carboxylic acids, laying the groundwork for further pharmaceutical applications and drug development Vartanyan et al., 2012.

Material Science Applications

  • Microwave-Assisted Synthesis for Enhanced Reaction Rates : Raval et al. (2012) demonstrated the utility of microwave irradiation in the synthesis of thiazepine derivatives, offering a more environmentally benign procedure with improved yields and reaction rates, potentially useful in material science applications Raval et al., 2012.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-19(18-12-23-16-7-3-4-8-17(16)24-18)20-10-15-9-13-5-1-2-6-14(13)11-22-15/h1-8,15,18H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZVXMPDJSWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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